Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate
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Description
Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate is a useful research compound. Its molecular formula is C28H23N3O4S and its molecular weight is 497.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Heterocyclic System Synthesis : The reactivity of related compounds has been explored to synthesize new heterocyclic systems with potential biological activities. For instance, the study on the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has led to the synthesis of new systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, showing promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).
Electropolymerization and Material Applications
- Conducting Polymers : The synthesis and electropolymerization of compounds like N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole indicate the potential of these molecules in creating polymer films. These films are stable to repetitive cycling, suggesting their applicability in electrochromic devices and other electronic materials (Lengkeek et al., 2010).
Organic Synthesis and Methodology Development
- Metal-Free Synthesis : An efficient and metal-free method for the synthesis of polysubstituted pyrrole derivatives has been developed, showcasing the versatility of related compounds in organic synthesis. This process employs surfactants in an aqueous medium, highlighting the environmentally friendly approaches in the synthesis of complex heterocycles (Kumar et al., 2017).
Properties
IUPAC Name |
ethyl 4-[[3-amino-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4S/c1-3-34-28(33)18-10-12-19(13-11-18)30-26(32)25-24(29)23-20(22-5-4-14-35-22)15-21(31-27(23)36-25)17-8-6-16(2)7-9-17/h4-15H,3,29H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSSBALWZLKSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=C(C=C5)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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